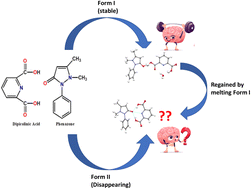In the pursuit of a ‘disappearing’ anhydrous phase of the antipyrine–dipicolinic acid (ANT–DPA) co-crystal: explained through relative stability and charge density analyses†
CrystEngComm Pub Date: 2023-10-31 DOI: 10.1039/D3CE00591G
Abstract
The relative stability and growth of the two new cocrystal forms of antipyrine–dipicolinic acid, one of which is the ‘disappearing’ one, were systematically examined. The Cambridge Structural Database was extensively mined to find the hydrogen bonding motifs amenable to crystal engineering. The cocrystallization trials resulted in two cocrystal phases in the same vial. The hydrated phase (ANT–DPA-w) is predominant, stable and easily reproducible, while the anhydrous phase (ANT–DPA) is the ‘disappearing’ one which could only be reproduced under anhydrous conditions. The stability of both the cocrystals was examined within the framework of symmetry-adapted perturbation theory (SAPT), non-covalent interactions (NCIs), detailed topological analysis of the electron density and binding energy analyses which provide useful insight into the role of water molecules in the stability of the structure. A thermogravimetric analysis (TGA) was used to identify the dehydration temperature. In light of the above information, the anhydrous phase (ANT–DPA) was regained via melting and re-crystallization by providing an anhydrous environment to the hydrated phase (ANT–DPA-w).


Recommended Literature
- [1] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [2] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [3] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [4] Multivariate calibration of chlorophyll a using partial least squares and electronic absorption spectroscopy
- [5] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [6] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [7] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [8] Synthesis and conformations of [2.n]metacyclophan-1-ene epoxides and their conversion to [n.1]metacyclophanes†
- [9] The bearing of the dissociation constant of urea on its constitution
- [10] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 189680-06-6
-
CAS no.: 147253-67-6
-
CAS no.: 11100-24-6
-
CAS no.: 1587-07-1
-
CAS no.: 1644-82-2









